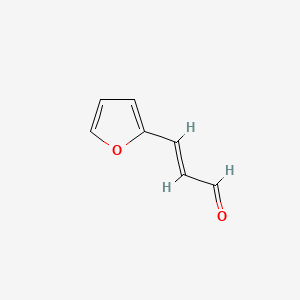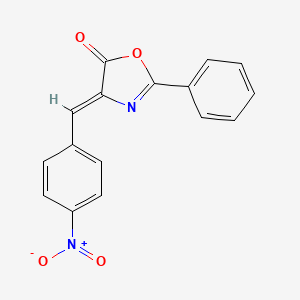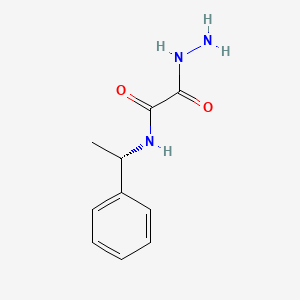![molecular formula C10H12N2O B1300959 1-异丙基-1H-苯并[d]咪唑-2(3H)-酮 CAS No. 35681-40-4](/img/structure/B1300959.png)
1-异丙基-1H-苯并[d]咪唑-2(3H)-酮
概述
描述
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The presence of the isopropyl group at the nitrogen atom enhances the compound’s lipophilicity, potentially improving its interaction with biological membranes.
科学研究应用
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and functional materials due to its stability and reactivity.
作用机制
The synthesis of imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
In terms of potential applications, imidazoles and their derivatives have been explored for their potential in various fields. For example, some imidazoles have been used in the synthesis of Metal-Organic Frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands . These MOFs have shown promise in areas such as gas storage, separation, and catalysis .
生化分析
Biochemical Properties
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction between 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes such as signal transduction and metabolism. Additionally, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can form complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. This compound can also affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In normal cells, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one may have a protective effect by enhancing antioxidant defenses and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can inhibit proteases by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light or extreme pH levels. Long-term exposure to 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, such as sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one in animal models vary with different dosages. At low doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and enhancing immune function. At high doses, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted via the kidneys. The metabolic flux of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can influence the levels of other metabolites in the body, potentially affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can bind to intracellular proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can affect its activity and function. This compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can be found in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression. Targeting signals and post-translational modifications may direct 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one to specific subcellular compartments, enhancing its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with isopropyl isocyanate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts such as copper or palladium can enhance the reaction rate and yield.
化学反应分析
Types of Reactions: 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
- Oxidation products include benzimidazole derivatives with additional oxygen-containing functional groups.
- Reduction products are typically benzimidazole analogs with reduced functional groups.
- Substitution reactions yield various substituted benzimidazole derivatives depending on the reagents used.
相似化合物的比较
1-Methyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with an ethyl group instead of an isopropyl group.
1-Propyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially improves its interaction with biological membranes. This structural feature may contribute to its distinct biological activities and therapeutic potential compared to other benzimidazole derivatives.
属性
IUPAC Name |
3-propan-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWYGATUQXCBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364713 | |
| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35681-40-4 | |
| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
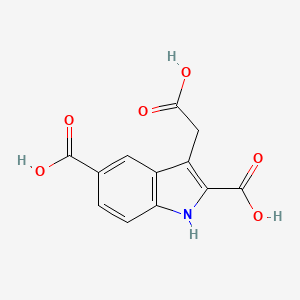

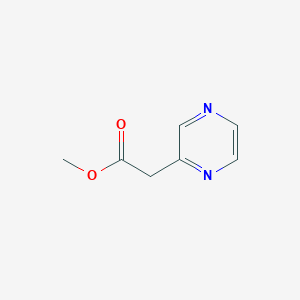
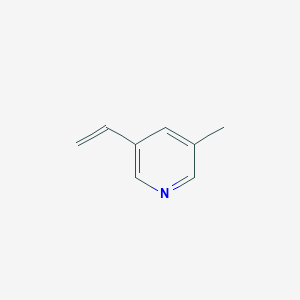
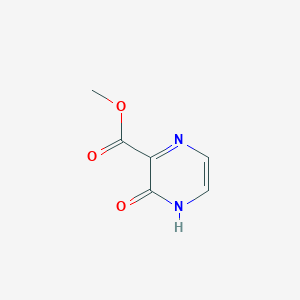
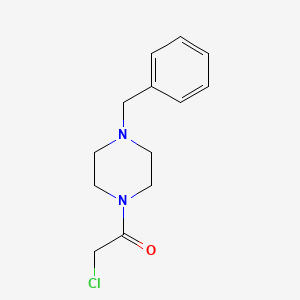

![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)


![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)
